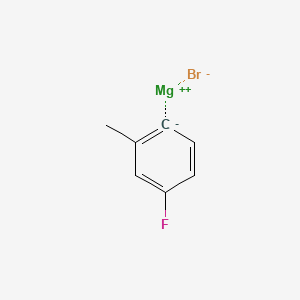

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide

Description

Properties

IUPAC Name |

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGINFOPBMDLBD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381139 | |

| Record name | Magnesium bromide 4-fluoro-2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30897-90-6 | |

| Record name | Magnesium bromide 4-fluoro-2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-fluoro-2-methylphenyl)magnesium Bromide

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis of (4-fluoro-2-methylphenyl)magnesium bromide. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles, mechanistic details, and critical parameters that govern the successful formation of this valuable Grignard reagent. The protocols and insights provided herein are designed to establish a self-validating system for reproducible and safe synthesis.

Introduction: The Strategic Importance of Aryl Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis, renowned for their exceptional ability to form new carbon-carbon bonds.[1][2][3] Their utility stems from the reversal of polarity (umpolung) at the carbon center, transforming an electrophilic carbon in an organic halide into a potent carbon nucleophile.[4]

The specific reagent, (4-fluoro-2-methylphenyl)magnesium bromide, is a crucial intermediate in the synthesis of a wide array of complex molecules. Its structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making a reliable synthesis protocol essential for research and development.[5][6][7] This guide provides an expert-level framework for its preparation, emphasizing the causality behind each experimental choice to ensure both success and safety.

Mechanistic Underpinnings and Rationale

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The formation of a Grignard reagent is not a simple insertion but a complex radical process occurring on the surface of the magnesium metal.[1][4]

2.1. The Radical Formation Pathway

The reaction initiates with a single electron transfer (SET) from the magnesium metal to the antibonding orbital of the carbon-bromine bond of 1-bromo-4-fluoro-2-methylbenzene. This step is rate-determining and results in the formation of an aryl radical and a magnesium radical cation.[4][8] These species rapidly recombine on the magnesium surface to yield the final organomagnesium compound.

Caption: Mechanism of Grignard Reagent Formation.

2.2. Critical Experimental Parameters: The "Why" Behind the "How"

-

Choice of Halide: 1-bromo-4-fluoro-2-methylbenzene is the ideal precursor. Aryl fluorides are generally unreactive for Grignard formation, while iodides can be overly reactive, leading to side reactions like Wurtz coupling.[1][8][9][10] Bromides offer a reliable balance of reactivity and stability.

-

Magnesium Activation: A passivating layer of magnesium oxide (MgO) coats all magnesium metal, preventing reaction.[1][2] This layer must be disrupted.

-

Chemical Activation: The most common method involves adding a small crystal of iodine. Iodine reacts with magnesium to form magnesium iodide (MgI₂), which etches the oxide layer, exposing fresh, reactive magnesium.[2][11]

-

Mechanical Activation: In-situ crushing of magnesium turnings or vigorous stirring can also break the oxide layer.[2]

-

-

Solvent System: The choice of solvent is non-negotiable.

-

Anhydrous & Aprotic: Grignard reagents are extremely strong bases and will be instantly destroyed by protic sources like water or alcohols.[3][4][12] Therefore, all glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.[13][14]

-

Coordinating Ethers: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice. The lone pairs on the ether's oxygen atom coordinate to the magnesium center, forming a stabilizing complex (the Schlenk equilibrium). This solvation is crucial for keeping the reagent in solution and maintaining its reactivity.[2][4]

-

-

Inert Atmosphere: The reagent is sensitive to atmospheric oxygen and moisture.[13][15] The entire procedure must be conducted under an inert atmosphere of dry nitrogen or argon to prevent oxidation and protonolysis.[16]

Detailed Synthesis Protocol

This protocol is based on a representative 2.00 mmol scale synthesis, adapted from established literature procedures.[11]

3.1. Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount Required |

| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 48.6 mg (2.00 mmol) |

| 1-Bromo-4-fluoro-2-methylbenzene | 51437-01-3 | C₇H₆BrF | 189.03 | 378 mg (2.00 mmol) |

| Iodine | 7553-56-2 | I₂ | 253.81 | ~1-2 small crystals |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | ~12.0 mL |

| Nitrogen or Argon Gas (High Purity) | N/A | N₂ / Ar | N/A | For inert atmosphere |

3.2. Apparatus Setup

A three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for nitrogen/argon is required. All glassware must be meticulously flame-dried or oven-dried (120°C overnight) and assembled while hot under a positive flow of inert gas to preclude moisture.

Caption: Standard apparatus for Grignard synthesis.

3.3. Step-by-Step Experimental Procedure

-

Preparation: Place the magnesium turnings (48.6 mg) and a magnetic stir bar into the flame-dried three-neck flask. Secure the apparatus and establish an inert atmosphere by purging with nitrogen or argon.

-

Activation: Add one or two small crystals of iodine. The flask may be gently warmed to sublime the iodine, allowing it to coat the magnesium surface.

-

Solvent Addition: Add approximately 5.0 mL of anhydrous THF to the flask via syringe.

-

Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-fluoro-2-methylbenzene (378 mg) in 7.0 mL of anhydrous THF. Add approximately 1 mL of this solution to the stirring magnesium suspension. Initiation is the most critical step. Signs of a successful start include the disappearance of the brown iodine color, the formation of a cloudy/grey solution, and gentle, spontaneous refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun or the addition of another small iodine crystal may be necessary.

-

Controlled Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise from the funnel. The rate of addition should be carefully controlled to maintain a gentle reflux. This reaction is exothermic; have an ice-water bath ready to moderate the reaction if it becomes too vigorous.[14][17]

-

Reaction Completion: After the addition is complete, continue stirring the mixture. For this specific reagent, stirring under reflux for one hour ensures the reaction goes to completion.[11]

-

Final Product: After cooling to room temperature, the resulting grey-to-brown heterogeneous mixture is the (4-fluoro-2-methylphenyl)magnesium bromide reagent. It is highly air- and moisture-sensitive and is typically used immediately (in situ) for the next synthetic step.[11][13]

Safety, Handling, and Process Validation

A robust protocol is a safe protocol. The formation of Grignard reagents presents significant hazards that must be actively managed.[17]

4.1. Hazard Analysis and Mitigation

| Hazard | Risk | Mitigation Strategy |

| High Flammability | THF is highly flammable and volatile, with a low flash point. Fire risk is significant. | Conduct the entire procedure in a certified chemical fume hood.[15][16] Ensure no open flames or spark sources are present.[14] Have a Class D (for combustible metals) and ABC fire extinguisher readily available. |

| Exothermic Reaction | Rapid addition of the halide can cause a runaway reaction, leading to solvent boiling over and potential fire.[14][17] | Add the halide substrate slowly and dropwise. Monitor the internal temperature. Keep an ice-water bath on hand for emergency cooling.[14] Use a laboratory jack under the heating source for quick removal.[17] |

| Reagent Reactivity | Grignard reagents are corrosive and react violently with water and air.[13][15][17] Some aryl Grignards can be pyrophoric. | Always handle under a strict inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.[15] Never work alone when performing this reaction for the first time or at scale.[15][16] |

4.2. Troubleshooting Common Issues

| Problem | Probable Cause | Recommended Solution |

| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure starting halide. | 1. Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gently warm the flask. If persistent, crush some magnesium turnings with a glass rod (under inert gas flow).2. Ensure all glassware was rigorously dried and solvent is certified anhydrous.3. Purify the aryl bromide via distillation. |

| Reaction is Too Vigorous | Addition of aryl halide is too rapid. | Immediately slow or stop the addition. Immerse the flask in an ice-water bath to control the exotherm. Resume addition at a much slower rate once the reaction is under control. |

| Low Yield / Formation of Biphenyl | Wurtz coupling side reaction (Ar-Br + Ar-MgBr → Ar-Ar).[10] | This is favored by high local concentrations of the aryl halide. Ensure slow, dropwise addition and efficient stirring to maintain high dilution of the incoming halide. |

Synthetic Applications

The nucleophilic carbon of (4-fluoro-2-methylphenyl)magnesium bromide readily attacks a wide range of electrophilic centers, making it a versatile synthetic tool.

-

Reaction with Carbonyls: It adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[9][12] With esters, it performs a double addition to yield tertiary alcohols.[12]

-

Carboxylation: Reaction with solid carbon dioxide (dry ice) followed by an acidic workup produces 4-fluoro-2-methylbenzoic acid.[9]

-

Cross-Coupling Reactions: It can serve as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions to form biaryl compounds.[18]

-

Ring-Opening of Epoxides: It attacks the least substituted carbon of an epoxide ring, resulting in the formation of a new carbon-carbon bond and an alcohol.[1][12]

A specific literature example is its reaction with 1-benzyl-4-piperidone to form 1-benzyl-4-(4-fluoro-2-methylphenyl)piperidin-4-ol, a key step in the synthesis of more complex heterocyclic structures.[11]

Conclusion

The synthesis of (4-fluoro-2-methylphenyl)magnesium bromide is a foundational procedure that grants access to a multitude of valuable chemical entities. Success hinges on a disciplined approach that prioritizes the exclusion of atmospheric contaminants and the careful control of reaction parameters. By understanding the mechanistic rationale behind each step, from magnesium activation to the choice of solvent, researchers can reliably and safely execute this powerful transformation, enabling further innovation in drug discovery and materials science.

References

-

Grignard Reaction Mechanism . BYJU'S. [Link]

-

Formation of Grignard Reagents from Organic Halides . University of Calgary. [Link]

-

Grignard Reaction . American Chemical Society. [Link]

-

Grignard reagent . Sciencemadness Wiki. [Link]

-

What are Grignard reagent preparation precautions during preparation? . Quora. [Link]

-

Grignard reagent . Wikipedia. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations . University of Wisconsin-Madison. [Link]

-

The Grignard Reaction Mechanism . Chemistry Steps. [Link]

-

Formation Of Grignard Reagent Mechanism | Organic Chemistry . The Organic Chemistry Tutor (YouTube). [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment . Case Western Reserve University. [Link]

-

4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. Chemdad. [Link]

-

Grignard Reaction . Swarthmore College. [Link]

-

4-Fluoro-2-Methylphenylmagnesium Bromide 0.5M THF Solution . Eqipped. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

-

Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale . ResearchGate. [Link]

- Clean generation of a fluoroaryl grignard reagent.

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

4-Fluoro-2-methylphenylmagnesium bromide 0.5M tetrahydrofuran 30897-90-6 . MilliporeSigma. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 5. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE CAS#: 30897-90-6 [amp.chemicalbook.com]

- 7. 4-Fluoro-2-methylphenylmagnesium bromide, 0.50 M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 14. quora.com [quora.com]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. dchas.org [dchas.org]

- 17. acs.org [acs.org]

- 18. rsc.org [rsc.org]

An In-Depth Technical Guide to the Grignard Formation of 1-bromo-4-fluoro-2-methylbenzene

This guide provides a comprehensive overview of the synthesis of 4-fluoro-2-methylphenylmagnesium bromide, a critical Grignard reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this organometallic transformation. We will explore the underlying chemical principles, detail a robust experimental protocol, address common challenges, and discuss the reagent's synthetic applications, grounding all claims in authoritative scientific literature.

I. Foundational Principles: The Essence of the Grignard Reaction

The Grignard reaction, a cornerstone of organic chemistry, facilitates the formation of carbon-carbon bonds through the creation of a highly nucleophilic carbon center.[1][2][3] This is achieved by reacting an organohalide with magnesium metal, typically in an ethereal solvent.[4][5] The resulting organomagnesium halide, or Grignard reagent, effectively reverses the polarity of the carbon atom attached to the halogen, a concept known as "umpolung."[6] In the case of 1-bromo-4-fluoro-2-methylbenzene, the electrophilic carbon of the C-Br bond is transformed into a potent nucleophile.[4]

Mechanism of Formation:

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[1] While the exact mechanism is still a subject of some debate, it is widely accepted to involve single-electron transfer (SET) steps, leading to the formation of radical intermediates.[7][8] The overall process can be summarized as the insertion of magnesium into the carbon-halogen bond.[1]

Figure 1: Simplified mechanism of Grignard reagent formation, highlighting the single-electron transfer (SET) from magnesium to the aryl halide.

The Schlenk Equilibrium:

In solution, Grignard reagents exist in equilibrium between the monomeric form (RMgX) and a dimeric form (R₂Mg and MgX₂).[6][9] This is known as the Schlenk equilibrium. The position of this equilibrium is influenced by the solvent, the nature of the R group, and the halogen.[9] For aryl Grignard reagents in tetrahydrofuran (THF), the monomeric form is generally favored.

II. The Reagent in Focus: 4-fluoro-2-methylphenylmagnesium bromide

This specific Grignard reagent is a valuable intermediate for introducing the 4-fluoro-2-methylphenyl moiety into organic molecules. The presence of the fluorine atom and the methyl group can significantly influence the pharmacological properties of the final compound, making this reagent particularly relevant in drug discovery and development.

Key Properties:

| Property | Value |

| CAS Number | 30897-90-6 |

| Molecular Formula | C₇H₆BrFMg |

| Appearance | Typically a solution in THF |

| Concentration | Commonly available as a 0.5 M solution in THF[10] |

| Boiling Point (of 0.5M solution) | ~65 °C[10] |

| Density (of 0.5M solution) | ~0.958 g/mL at 25 °C[10] |

| Storage | 2-8°C under an inert atmosphere[10] |

III. A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation of 4-fluoro-2-methylphenylmagnesium bromide. The protocol is designed to be self-validating, with clear indicators of reaction initiation and progression.

Critical Prerequisite: Anhydrous Conditions

Grignard reagents are highly sensitive to protic sources, such as water, which will quench the reaction by protonating the carbanion to form an alkane.[5][11][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[5][13]

Figure 2: A step-by-step workflow for the successful formation of a Grignard reagent.

Reagents and Equipment:

-

1-bromo-4-fluoro-2-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (or 1,2-dibromoethane)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

Step-by-Step Procedure:

-

Apparatus Preparation: All glassware should be oven-dried overnight at a minimum of 120°C and assembled hot under a positive pressure of dry nitrogen or argon gas.[13] This prevents atmospheric moisture from contaminating the reaction.

-

Magnesium Activation: Place the magnesium turnings in the reaction flask. Magnesium is often coated with a passivating layer of magnesium oxide which can inhibit the reaction.[3] To activate the surface, add a single crystal of iodine or a few drops of 1,2-dibromoethane.[3][14] The disappearance of the iodine's color or the evolution of ethylene gas indicates an activated magnesium surface.[2][3] Alternatively, mechanical methods like crushing the magnesium in situ can be employed.[3] Some protocols also suggest the use of activators like diisobutylaluminum hydride (DIBAH) for a more controlled initiation at lower temperatures.[15][16]

-

Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous THF. Add a small portion of this solution to the magnesium suspension.[14] The reaction has initiated when a gentle reflux is observed, and the solution may turn cloudy or brownish.[17] If the reaction does not start, gentle warming with a heating mantle may be necessary.[17]

-

Formation: Once the reaction has started, add the remaining 1-bromo-4-fluoro-2-methylbenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] This controlled addition is crucial to prevent a runaway reaction and to minimize the formation of the biphenyl side product.[13]

-

Completion and Use: After the addition is complete, continue to stir the mixture, with gentle heating if necessary, until most of the magnesium has been consumed. The resulting dark solution is the Grignard reagent, which is typically used immediately in the next synthetic step.[5]

IV. Troubleshooting and Side Reactions

Failure to Initiate: This is the most common issue and is almost always due to the presence of moisture or an unactivated magnesium surface. Ensure all components are scrupulously dry and that the magnesium is properly activated.

Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted aryl bromide, leading to the formation of a biphenyl impurity.[13] This is favored by high concentrations of the aryl bromide and elevated temperatures.[13] Slow, controlled addition of the aryl bromide helps to minimize this side reaction.

Figure 3: The Wurtz coupling side reaction leading to the formation of a biphenyl impurity.

V. Characterization and Analysis

While often used in situ, it is sometimes necessary to determine the concentration of the prepared Grignard reagent. This can be achieved through titration methods. Spectroscopic techniques can also provide valuable information.

-

Titration: A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standard solution of sodium thiosulfate.

-

Spectroscopy: Infrared (IR) spectroscopy can be used to monitor the formation of the Grignard reagent and its subsequent reactions.[18] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁵Mg-NMR, can provide detailed information about the species present in solution and the Schlenk equilibrium.[19]

VI. Synthetic Applications

4-fluoro-2-methylphenylmagnesium bromide is a versatile nucleophile that can react with a wide range of electrophiles.[1]

-

Reactions with Carbonyls: It readily adds to aldehydes, ketones, and esters to form secondary, tertiary, and (after a second addition) tertiary alcohols, respectively.[1][2]

-

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂ (dry ice) followed by an acidic workup yields 4-fluoro-2-methylbenzoic acid.[1]

-

Cross-Coupling Reactions: In the presence of a suitable catalyst, it can participate in cross-coupling reactions with other organic halides.[15]

VII. Safety Considerations

-

Flammability: The ethereal solvents used (THF, diethyl ether) are extremely flammable and have low boiling points.[5] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Reactivity with Water: The highly exothermic reaction of Grignard reagents with water can cause the solvent to boil violently. Always use anhydrous conditions and quench the reaction carefully by slowly adding it to an acidic aqueous solution (e.g., saturated ammonium chloride).[20]

-

Corrosiveness: 1-bromo-4-fluoro-2-methylbenzene is a skin and eye irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

References

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry . (2011, October 14). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts . (2024, March 16). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Grignard Reaction . (n.d.). Retrieved January 21, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Grignard reagent - Wikipedia . (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube . (2020, October 28). YouTube. Retrieved January 21, 2026, from [Link]

-

10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts . (2024, March 24). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

grignard reagents - Chemguide . (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

-

The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications . (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale . (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters . (2026, January 18). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC - NIH . (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

grignard reaction - Adichemistry . (n.d.). Adichemistry. Retrieved January 21, 2026, from [Link]

-

Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters - ACS Publications . (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Grignard Reagents - Chemistry LibreTexts . (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents | Organometallics - ACS Publications . (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate - Truman ChemLab . (2012, August 24). Truman State University. Retrieved January 21, 2026, from [Link]

-

Formation of Grignard Reagents from Organic Halides . (n.d.). Retrieved January 21, 2026, from [Link]

-

Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents - Journal of the Chemical Society A - RSC Publishing . (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Aldehydes, Ketones and Carboxylic Acids - NCERT . (n.d.). NCERT. Retrieved January 21, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. adichemistry.com [adichemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemlab.truman.edu [chemlab.truman.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Fluoro-2-methylphenylmagnesium Bromide for Advanced Chemical Synthesis

Foreword: Unlocking Novel Chemical Space

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for modulating physicochemical and biological properties. The 4-fluoro-2-methylphenyl moiety, in particular, offers a unique combination of steric and electronic features. This guide provides an in-depth technical overview of 4-fluoro-2-methylphenylmagnesium bromide, a key Grignard reagent for introducing this valuable structural motif. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer practical insights into its synthesis, characterization, reactivity, and application, grounded in established scientific principles.

Core Physicochemical and Spectroscopic Profile

4-Fluoro-2-methylphenylmagnesium bromide is an organometallic compound that is typically not isolated as a solid but is prepared and used in solution, most commonly in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Its utility as a nucleophilic source of the 4-fluoro-2-methylphenyl anion underpins its significance in organic synthesis.

Physicochemical Data

The properties of 4-fluoro-2-methylphenylmagnesium bromide are intrinsically linked to its solvent system. The following table summarizes its key physicochemical data, primarily for its commercially available solutions.

| Property | Value | Source(s) |

| CAS Number | 30897-90-6 | [1] |

| Molecular Formula | C₇H₆BrFMg | [1] |

| Molecular Weight | 213.33 g/mol | [1] |

| Appearance | Typically a clear yellow to brown solution | |

| Solubility | Commercially available as 0.5 M solutions in THF or 2-MeTHF | |

| Density (of 0.5 M solution in THF) | ~0.958 g/mL at 25 °C | |

| Boiling Point (of 0.5 M solution in THF) | ~65 °C (reflects the boiling point of the solvent) | |

| Sensitivity | Highly sensitive to air and moisture |

Spectroscopic Characterization: An In-Situ Perspective

Due to their high reactivity and sensitivity, Grignard reagents are seldom isolated for spectroscopic analysis. Instead, their formation and concentration are typically monitored in-situ.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging to obtain due to the presence of paramagnetic species and the dynamic nature of the Schlenk equilibrium, in-situ NMR can provide valuable structural information. For aryl Grignard reagents, the formation of the C-Mg bond induces significant upfield shifts in the chemical shifts of the aromatic protons and carbons, particularly at the ipso-carbon.[5] For 4-fluoro-2-methylphenylmagnesium bromide, one would expect to observe distinct signals for the three aromatic protons and the methyl protons, with their chemical shifts and coupling constants influenced by the fluorine and magnesium substituents.

Synthesis of 4-Fluoro-2-methylphenylmagnesium Bromide: A Validated Protocol

The synthesis of 4-fluoro-2-methylphenylmagnesium bromide is achieved through the reaction of 1-bromo-4-fluoro-2-methylbenzene with magnesium metal in an ethereal solvent. The following protocol is a robust and validated method for its preparation.

Experimental Protocol

Materials:

-

Magnesium turnings

-

1-bromo-4-fluoro-2-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (as an initiator)

-

Magnesium bromide (optional, can aid initiation)[1]

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel is charged with magnesium turnings (1.05 equivalents).

-

A small crystal of iodine is added to the magnesium turnings.

-

Anhydrous THF is added to cover the magnesium.

-

A solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF is prepared and charged into the addition funnel.

-

A small portion of the bromide solution is added to the magnesium suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has initiated, the remaining 1-bromo-4-fluoro-2-methylbenzene solution is added dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, the reaction mixture is stirred under reflux for an additional hour to ensure complete conversion.[1]

-

The resulting dark-colored solution of 4-fluoro-2-methylphenylmagnesium bromide is then cooled to room temperature and is ready for use.

Caption: Workflow for the synthesis of 4-fluoro-2-methylphenylmagnesium bromide.

Reactivity Profile and Applications in Synthesis

As a potent nucleophile and a strong base, 4-fluoro-2-methylphenylmagnesium bromide participates in a wide range of chemical transformations. Its reactivity is characteristic of Grignard reagents, but with the added influence of the fluoro and methyl substituents on the aromatic ring.

Reactions with Carbonyl Compounds and Nitriles

Aldehydes and Ketones: 4-Fluoro-2-methylphenylmagnesium bromide readily adds to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively. A notable example is its reaction with 1-benzyl-4-piperidone, which, after work-up, yields 1-benzyl-4-(4-fluoro-2-methylphenyl)piperidin-4-ol.[1] This reaction is a key step in the synthesis of various biologically active piperidine derivatives.

Esters: The reaction with esters typically proceeds via a double addition mechanism. The initial nucleophilic acyl substitution forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.

Carbon Dioxide: Carboxylation of 4-fluoro-2-methylphenylmagnesium bromide by bubbling carbon dioxide through its solution, followed by acidic work-up, provides 4-fluoro-2-methylbenzoic acid.[6] This is a direct and efficient method for the synthesis of this valuable carboxylic acid derivative.

Nitriles: Addition to nitriles, followed by hydrolysis, yields ketones. For instance, the reaction with benzonitrile would produce 4-fluoro-2-methylphenyl phenyl ketone.

Cross-Coupling Reactions

4-Fluoro-2-methylphenylmagnesium bromide is an excellent coupling partner in various transition metal-catalyzed cross-coupling reactions for the formation of biaryl structures.

Kumada-Corriu Coupling: This nickel- or palladium-catalyzed reaction couples the Grignard reagent with aryl, vinyl, or alkyl halides.[7] The reaction with a vinyl halide, for instance, would produce a 4-fluoro-2-methylstyrene derivative. The choice of catalyst and ligand is crucial for achieving high yields and selectivity.

Iron-Catalyzed Cross-Coupling: Iron catalysts, being more economical and less toxic than palladium or nickel, have gained prominence in cross-coupling reactions.[8] Iron(III) chloride, for example, can effectively catalyze the coupling of aryl Grignard reagents with alkyl halides.

Sources

- 1. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mt.com [mt.com]

- 4. scribd.com [scribd.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE [vedantu.com]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-Fluoro-2-methylphenylmagnesium Bromide: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-2-methylphenylmagnesium bromide (CAS No. 30897-90-6), a versatile Grignard reagent with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into the nuanced aspects of its preparation, including critical experimental parameters and activation techniques. It further details robust protocols for its characterization and quantification, ensuring reproducibility and accuracy in research and development settings. A core focus is placed on the strategic incorporation of the 4-fluoro-2-methylphenyl moiety into complex molecules, highlighting its role in modulating the physicochemical and pharmacological properties of drug candidates. Safety protocols and handling procedures for this air- and moisture-sensitive reagent are also thoroughly addressed to ensure safe laboratory practice.

Introduction: The Strategic Importance of Fluorinated Aryl Grignard Reagents

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Grignard reagents, organomagnesium halides, are powerful nucleophiles for forming carbon-carbon bonds.[3] Consequently, fluorinated aryl Grignard reagents, such as 4-fluoro-2-methylphenylmagnesium bromide, have emerged as indispensable tools for the construction of complex, fluorine-containing molecules.[4]

This guide focuses specifically on 4-fluoro-2-methylphenylmagnesium bromide, a reagent that allows for the introduction of a 4-fluoro-2-methylphenyl group. The presence of the ortho-methyl group can introduce steric constraints that influence reaction selectivity and can also impact the conformation of the final molecule, a critical aspect in rational drug design.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-fluoro-2-methylphenylmagnesium bromide is essential for its effective use.

| Property | Value | Source(s) |

| CAS Number | 30897-90-6 | [3][5][6] |

| Molecular Formula | C₇H₆BrFMg | [3][5][6] |

| Molecular Weight | 213.33 g/mol | [3][5][6] |

| Appearance | Typically a clear yellow to brown solution in an ethereal solvent. | [6][7] |

| Boiling Point | 65 °C (of a 0.5 M solution in THF) | [3][6][8] |

| Density | 0.958 g/mL at 25 °C (of a 0.5 M solution in THF) | [3][6][8] |

| Solubility | Soluble in ethereal solvents such as tetrahydrofuran (THF) and diethyl ether. Reacts violently with water and protic solvents. | [3][4][6] |

| Storage Temperature | 2-8°C under an inert atmosphere. | [3][6][7][8] |

Spectroscopic Characterization:

-

¹⁹F NMR: This is a powerful technique for observing the incorporation of fluorine. The chemical shift of the fluorine atom in 4-fluoro-2-methylphenylmagnesium bromide is expected to be in the typical range for aryl fluorides, and its value will be sensitive to the solvent and the equilibrium between the Grignard reagent and its Schlenk equilibrium species.[9][10]

-

¹H NMR: The aromatic protons of the Grignard reagent will exhibit characteristic shifts and coupling constants. The disappearance of the starting material's (2-bromo-5-fluorotoluene) proton signals and the appearance of a new set of aromatic signals are indicative of a successful reaction.

-

¹³C NMR: Similar to ¹H NMR, the carbon spectrum will show a distinct set of signals for the fluorinated aromatic ring of the Grignard reagent.

Synthesis of 4-Fluoro-2-methylphenylmagnesium Bromide: A Detailed Protocol

The preparation of Grignard reagents requires strict anhydrous and anaerobic conditions to prevent quenching of the highly reactive organometallic species. The following protocol is a synthesis of best practices from established literature.[11][12][13]

Reagents and Equipment

-

Magnesium turnings

-

2-Bromo-5-fluorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

Experimental Workflow

Caption: Workflow for the synthesis of 4-fluoro-2-methylphenylmagnesium bromide.

Step-by-Step Methodology

-

Preparation: All glassware should be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of inert gas. A three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 equivalents). The system is then flame-dried under vacuum and backfilled with inert gas.

-

Initiation: A small amount of anhydrous THF is added to cover the magnesium turnings. A single crystal of iodine is added to activate the magnesium surface. A small portion of a solution of 2-bromo-5-fluorotoluene (1 equivalent) in anhydrous THF is added to the flask. The reaction is initiated, which can be observed by the disappearance of the iodine color and the onset of gentle reflux. Gentle heating may be required to start the reaction.[11]

-

Propagation: Once the reaction has initiated, the remaining solution of 2-bromo-5-fluorotoluene in THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional hour to ensure complete consumption of the aryl bromide. The resulting solution is then cooled to room temperature. The Grignard reagent is typically used directly in the next step.

Quantification of the Grignard Reagent

The concentration of the prepared Grignard reagent solution should be determined before use to ensure accurate stoichiometry in subsequent reactions. Titration is the most common method for this purpose.

Titration Protocol (using 1,10-phenanthroline as an indicator)

This method is reliable and provides a distinct color change at the endpoint.[3][6][14]

-

Preparation: A dry flask is charged with a few crystals of 1,10-phenanthroline and dissolved in anhydrous THF under an inert atmosphere.

-

Titration: A known volume of a standard solution of a secondary alcohol, such as 2-butanol, in anhydrous THF is added to the indicator solution. The Grignard reagent solution is then added dropwise via a syringe until a persistent color change (typically to a rust-red or violet color) is observed.[6][14] This marks the endpoint.

-

Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the titrant and the known concentration of the alcohol solution.

Reactivity and Applications in Drug Discovery

4-Fluoro-2-methylphenylmagnesium bromide is a potent nucleophile that readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and epoxides. The ortho-methyl group can sterically influence the approach of the Grignard reagent to the electrophile, which can be exploited to control diastereoselectivity in certain reactions.[15][16]

While specific examples of the use of 4-fluoro-2-methylphenylmagnesium bromide in the synthesis of marketed drugs are not prominently disclosed in the public literature, the closely related 4-fluorophenylmagnesium bromide is a key intermediate in the synthesis of important pharmaceuticals like the antidepressant Paroxetine and the antiemetic Aprepitant .[17][18] This underscores the value of the 4-fluorophenyl moiety in drug design. The addition of the ortho-methyl group in 4-fluoro-2-methylphenylmagnesium bromide offers medicinal chemists a tool to fine-tune the steric and electronic properties of this critical building block, potentially leading to improved potency, selectivity, or pharmacokinetic profiles of new chemical entities.

The general utility of this class of reagents is in the construction of biaryl systems and the addition of the fluorinated phenyl group to heterocyclic scaffolds, both common motifs in modern pharmaceuticals.

Safety, Handling, and Disposal

4-Fluoro-2-methylphenylmagnesium bromide is a hazardous chemical that must be handled with appropriate safety precautions.

Hazard Summary

| Hazard Class | GHS Codes | Source(s) |

| Flammable Liquid | H225 (Highly flammable liquid and vapour) | [19] |

| Skin Corrosion/Irritation | H314 (Causes severe skin burns and eye damage) | [19] |

| Serious Eye Damage | H314 (Causes severe skin burns and eye damage) | [19] |

| Reacts violently with water | [20] | |

| May form explosive peroxides (solvent) | [20] |

Handling and Storage

-

All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere.[19]

-

Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, must be worn.[19]

-

The reagent should be stored in a tightly sealed container, under an inert atmosphere, in a cool, dry place away from heat and ignition sources.[3][6][7][8]

-

Solutions in THF should be monitored for the formation of explosive peroxides, especially if stored for extended periods.[20]

Quenching and Disposal

Unused Grignard reagent must be quenched carefully. A common and safe procedure involves the slow, dropwise addition of the Grignard solution to a stirred, cooled solution of a protic solvent with a relatively low reactivity, such as isopropanol, in an inert solvent like THF. This is followed by the addition of a saturated aqueous solution of ammonium chloride. The resulting mixture can then be disposed of as hazardous waste in accordance with local regulations.

Conclusion

4-Fluoro-2-methylphenylmagnesium bromide is a valuable and versatile reagent for the synthesis of complex organic molecules. Its ability to introduce a fluorinated and sterically defined aromatic moiety makes it a significant tool in the arsenal of medicinal and process chemists. A thorough understanding of its preparation, quantification, and safe handling, as outlined in this guide, is paramount to its successful application in the laboratory and its potential to contribute to the discovery and development of new therapeutics and other advanced materials.

References

-

Titration Grignard and BuLi - Chemistry - Scribd. (n.d.). Retrieved from [Link]

-

Grignard Reaction | Chem-Station Int. Ed. (2024, April 16). Retrieved from [Link]

-

Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12). Retrieved from [Link]

-

Magnesium-Halogen Exchange - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

-

4-Fluoro-2-Methylphenylmagnesium Bromide 0.5M THF Solution | eqipped. (n.d.). Retrieved from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

-

Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PubMed Central. (n.d.). Retrieved from [Link]

-

1-PHENYL-1,4-PENTADIYNE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-METHYLBUTANAL-1-d - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13). Retrieved from [Link]

-

Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved from [Link]

-

The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. (n.d.). Retrieved from [Link]

-

Synthesis of functionalized nitroarylmagnesium halides via an iodine-magnesium exchange. (2005, April 1). J Org Chem. Retrieved from [Link]

-

(4-Methylphenyl)magnesium bromide (CAS No.: 4294-57-9). (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

-

New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. (n.d.). Retrieved from [Link]

-

5-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE CAS#: 186496-59-3 • ChemWhat. (n.d.). Retrieved from [Link]

Sources

- 1. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE CAS#: 30897-90-6 [amp.chemicalbook.com]

- 2. 4-Fluoro-2-methylphenylmagnesium bromide [myskinrecipes.com]

- 3. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE CAS#: 30897-90-6 [m.chemicalbook.com]

- 8. 4-Fluoro-2-methylphenylmagnesium bromide 0.5M tetrahydrofuran 30897-90-6 [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. biophysics.org [biophysics.org]

- 11. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. scribd.com [scribd.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-フルオロフェニルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 18. 4-氟苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 19. echemi.com [echemi.com]

- 20. 4-Fluoro-2-methylphenylmagnesium bromide, 0.5M solution in THF, AcroSeal , Thermo Scientific 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Stability and Handling of Fluorinated Aryl Grignard Reagents

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering profound modulations of a molecule's pharmacokinetic and pharmacodynamic properties. Fluorinated aryl Grignard reagents are pivotal intermediates for creating these vital carbon-carbon bonds. However, their utility is often hampered by inherent instability, a challenge that demands a sophisticated understanding of the underlying chemical principles. This guide provides a comprehensive overview of the factors governing the stability of fluorinated aryl Grignard reagents, offering mechanistic insights and field-proven protocols to empower researchers to harness their synthetic potential safely and efficiently.

The Dichotomy of Fluorine: Activation and Instability

Fluorine's high electronegativity creates a significant dipole in the C-F bond, rendering the attached carbon atom electron-deficient. This electronic pull is a double-edged sword. While it facilitates the initial oxidative insertion of magnesium into an aryl halide bond (or a subsequent halogen-magnesium exchange), it also destabilizes the resulting organometallic species. This inherent instability is the central challenge that must be managed.

The primary decomposition pathway for many fluorinated aryl Grignard reagents, particularly those with fluorine in the ortho position, is through an elimination-addition mechanism that proceeds via a highly reactive benzyne intermediate.[1][2][3] The Grignard reagent, acting as a base, can facilitate the elimination of magnesium halide and a fluoride ion from an adjacent position, leading to the formation of the aryne.[1][2]

Mechanism of Benzyne Formation

The formation of benzyne from an ortho-fluoroaryl Grignard reagent is a critical decomposition route that consumes the active reagent. The process can be visualized as an intramolecular elimination.

Caption: Decomposition of an ortho-fluoroaryl Grignard reagent via a benzyne intermediate.

This decomposition is particularly rapid for reagents like 2-fluorophenylmagnesium bromide and is exacerbated by elevated temperatures. The resulting benzyne is highly electrophilic and will react indiscriminately with other species in the solution, leading to a complex mixture of byproducts and reduced yields of the desired product.

Pillars of Stability: Mastering the Reaction Environment

The key to successfully preparing and utilizing fluorinated aryl Grignard reagents lies in controlling the reaction environment to suppress decomposition pathways. The three pillars of this control are solvent choice, temperature management, and the strategic use of salt additives.

The Solvent's Role: Beyond a Simple Medium

Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are essential for Grignard reagent formation and stability.[4][5] They play a crucial role by coordinating to the magnesium center, which influences the complex solution-state structure governed by the Schlenk equilibrium .[6][7][8]

2 RMgX ⇌ MgX₂ + R₂Mg

The solvent molecules (L) coordinate to the magnesium, forming species like RMgX·L₂.[7] This solvation helps to stabilize the Grignard reagent and maintain its solubility.[6][8] The dynamics of solvent exchange are key to the reaction mechanism.[6][8] For fluorinated aryl Grignards, THF is generally preferred over diethyl ether due to its superior solvating power, which helps to stabilize the more reactive species. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often superior alternative to THF, offering a wider temperature range and sometimes suppressing side reactions.[4]

Temperature: The Decisive Factor

Low temperature is the most critical parameter for preventing the decomposition of thermally labile Grignard reagents. The formation of benzyne from ortho-fluoroaryl Grignards is highly temperature-dependent. Therefore, preparing and using these reagents at low temperatures (e.g., -78 °C to 0 °C) is often mandatory.

For instance, the preparation of the notoriously unstable 2-trifluoromethylphenyl Grignard reagent has been shown to be highly exothermic and prone to explosive decomposition at higher concentrations and temperatures.[9] Calorimetric studies have demonstrated that reducing the reagent's concentration significantly mitigates this thermal risk.[9]

Table 1: Recommended Temperature Regimes for Selected Fluorinated Aryl Grignard Reagents

| Grignard Reagent | Precursor Halide | Recommended Formation Temp. | Stability Profile | Notes |

| 4-Fluorophenylmagnesium bromide | 4-Bromofluorobenzene | 0 °C to RT | Moderately Stable | Can often be prepared and used at room temperature. |

| 2-Fluorophenylmagnesium bromide | 2-Bromofluorobenzene | -40 °C to -20 °C | Unstable | Prone to rapid decomposition to benzyne above 0 °C. |

| Pentafluorophenylmagnesium bromide | Bromopentafluorobenzene | -20 °C to 0 °C | Moderately Stable | Commercially available as a solution.[10][11] Relatively stable but should be handled at low temperatures.[12] |

| 2-Trifluoromethylphenylmagnesium chloride | 2-Chloro-benzotrifluoride | -78 °C to -40 °C | Highly Unstable | Requires halogen-magnesium exchange and strict temperature control.[9] |

The "Turbo" Effect: Lithium Chloride as a Stabilizer

The addition of lithium chloride (LiCl) has revolutionized the preparation and use of sensitive Grignard reagents, a technique pioneered by Knochel and others.[13][14] The resulting RMgX·LiCl complexes are often called "Turbo Grignards."[13][14]

LiCl acts by breaking down the polymeric aggregates of Grignard reagents that exist in solution.[14][15][16] This disaggregation leads to more soluble and kinetically more reactive species.[15][16][17] Crucially, LiCl also shifts the Schlenk equilibrium, which can favor the formation of more stable or more reactive species depending on the system.[15][16][17] The presence of LiCl often allows for the preparation of functionalized and sensitive Grignard reagents that are otherwise inaccessible.[13][18] This is particularly true for reagents prepared via halogen-magnesium exchange, where the i-PrMgCl·LiCl reagent is a powerful and widely used tool.[13]

Optimized Experimental Protocols

Adherence to strict, validated protocols is paramount for success and safety. The following sections detail methodologies for preparing both a moderately stable and a highly sensitive fluorinated aryl Grignard reagent.

Protocol 1: Preparation of 4-Fluorophenylmagnesium Bromide

This protocol describes a standard method for a relatively stable reagent.

Caption: Workflow for the preparation of 4-Fluorophenylmagnesium Bromide.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a flow of inert gas.

-

Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[19]

-

Initiation: Add a portion of anhydrous THF via syringe. In the dropping funnel, prepare a solution of 4-bromofluorobenzene (1.0 eq.) in anhydrous THF. Add a small amount (approx. 10%) of this solution to the magnesium suspension.

-

Reaction: The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. The reaction is exothermic. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the resulting grey-to-brown solution for an additional 1-2 hours at room temperature to ensure complete conversion. The Grignard reagent is now ready for use.

Protocol 2: Preparation of 2-Fluorophenylmagnesium Chloride·LiCl via Halogen-Magnesium Exchange

This protocol is for a highly sensitive reagent and leverages the stabilizing effect of LiCl.

Caption: Workflow for the low-temperature synthesis of a "Turbo" Grignard reagent.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked flask with a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum for additions.

-

Reagent Preparation: In the flask, place a solution of 2-chloro-1-fluorobenzene (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the flask to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Halogen-Magnesium Exchange: Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.05 eq., commercially available or pre-prepared) to the cooled solution via syringe pump over 1 hour, ensuring the internal temperature does not rise significantly.

-

Completion: Stir the mixture at -40 °C for an additional 2 hours. The resulting solution of the "Turbo" Grignard reagent is highly sensitive and should be used immediately at low temperature.

Conclusion

The successful synthesis and application of fluorinated aryl Grignard reagents are not a matter of chance but a result of careful control over the reaction environment. By understanding the mechanistic basis for their instability—primarily benzyne formation—researchers can make informed choices about solvents, maintain strict low-temperature protocols, and leverage the powerful stabilizing effects of lithium chloride. The protocols and principles outlined in this guide provide a robust framework for harnessing the synthetic power of these indispensable reagents, enabling the continued development of novel fluorinated molecules for the pharmaceutical and agrochemical industries.

References

-

Castillo-Lora, J. A., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B. Available at: [Link]

-

Wikipedia. (n.d.). Schlenk equilibrium. Available at: [Link]

-

Peltzer, R., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran. ACS Publications. Available at: [Link]

-

Pratt, D. A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Available at: [Link]

-

Lora, J. C., et al. (2013). Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran. PubMed Central. Available at: [Link]

-

Peltzer, R., et al. (2013). Morphological plasticity of LiCl clusters interacting with Grignard reagent in tetrahydrofuran. ChemRxiv. Available at: [Link]

-

Neufeld, R., et al. (2016). Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]

-

Peltzer, R., et al. (2018). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PubMed Central. Available at: [Link]

-

Chem-Station. (2015). Knochel-Hauser Base. Chem-Station International Edition. Available at: [Link]

-

University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. UMSL Chemistry. Available at: [Link]

-

Lora, J. C., et al. (2023). Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran. Journal of the American Chemical Society. Available at: [Link]

-

Study.com. (n.d.). Benzene is often produced as a side product during Grignard reactions using phenylmagnesium... Homework.Study.com. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Benzyne formation with Grignard reagents. Available at: [Link]

-

The Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. Available at: [Link]

-

PubMed Central. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]

-

Westerhausen, M., et al. (n.d.). Suitability of Carbazolyl Hauser and Turbo‐Hauser Bases as Magnesium‐Based Electrolytes. Chemistry Europe. Available at: [Link]

-

The Organic Chemistry Portal. (2008). Grignards on lithium. Available at: [Link]

-

Wikipedia. (n.d.). Hauser base. Available at: [Link]

-

ResearchGate. (2025). Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. Available at: [Link]

-

ACS Publications. (n.d.). Decomposition Products from Pentafluorophenylmagnesium Bromide. Available at: [Link]

-

Vapourtec. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide. Available at: [Link]

-

PubMed. (2009). Formation of ArF from LPdAr(F): catalytic conversion of aryl triflates to aryl fluorides. Available at: [Link]

-

ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]

-

Organic Letters. (2014). Selective Alkylation and Arylation of C–F Bond with Grignard Reagents. Available at: [Link]

-

Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Available at: [Link]

-

Reddit. (2017). Grignard decomposition. Available at: [Link]

-

Journal of the Chemical Society A. (n.d.). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Available at: [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Available at: [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.

-

YouTube. (2018). Grignard Reagent Reaction Mechanism. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 5. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pentafluorophenylmagnesium bromide 0.5M diethyl ether 879-05-0 [sigmaaldrich.com]

- 11. Pentafluorophenylmagnesium bromide, 0.5M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 15. Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 19. byjus.com [byjus.com]

An In-depth Technical Guide to (4-fluoro-2-methylphenyl)magnesium bromide: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-fluoro-2-methylphenyl)magnesium bromide, a crucial Grignard reagent in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the practical nuances of its preparation, characterization, and strategic application, with a particular focus on its relevance in the pharmaceutical and agrochemical industries.

Strategic Importance in Medicinal Chemistry and Materials Science

(4-fluoro-2-methylphenyl)magnesium bromide serves as a potent nucleophilic source of the 4-fluoro-2-methylphenyl moiety. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity.[1] The unique substitution pattern of this reagent—a fluorine atom para to a methyl group—offers a distinct electronic and steric profile, making it a valuable building block for creating complex molecular architectures. Its applications span the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3][4][5]

Synthesis of (4-fluoro-2-methylphenyl)magnesium bromide: A Practical Protocol

The preparation of Grignard reagents demands rigorous anhydrous and anaerobic conditions to prevent quenching by water or oxygen. The following protocol is a robust method for the synthesis of (4-fluoro-2-methylphenyl)magnesium bromide.

Experimental Protocol: Synthesis

Materials:

-

Magnesium turnings

-

1-bromo-4-fluoro-2-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (as an initiator)

-

Magnesium bromide (optional, can aid initiation)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet is assembled and flame-dried under a stream of inert gas to remove adsorbed moisture.

-

Initiation: The flask is charged with magnesium turnings. A crystal of iodine is added to activate the magnesium surface.

-

Reagent Addition: A solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous THF is added dropwise from the dropping funnel to the stirring magnesium suspension.

-

Reaction Maintenance: The reaction is typically initiated by gentle heating. Once initiated, the exothermic reaction is maintained at a gentle reflux. The disappearance of the magnesium turnings and the formation of a cloudy grey-to-brown solution indicate the formation of the Grignard reagent.[6]

-

Completion and Use: After the magnesium is consumed, the solution is typically cooled to room temperature and used directly for subsequent reactions.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are strong bases and will be rapidly destroyed by protic solvents like water.

-

Inert Atmosphere: Oxygen can oxidize the Grignard reagent, reducing its yield and forming unwanted byproducts.

-

Iodine Initiation: Iodine etches the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction.

-

THF as Solvent: THF is an excellent solvent for Grignard reagents as the ether oxygens coordinate to the magnesium center, stabilizing the organometallic species in solution.

Spectroscopic Characterization: A Challenge and a Solution

Direct spectroscopic analysis of (4-fluoro-2-methylphenyl)magnesium bromide is challenging due to its reactive and unstable nature. It is typically prepared and used in situ. Therefore, its successful formation is often confirmed by derivatization, where the Grignard reagent is reacted with a known electrophile, and the resulting stable product is characterized.

Table 1: Physicochemical Properties of (4-fluoro-2-methylphenyl)magnesium bromide

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFMg | [2][4] |

| Molecular Weight | 213.33 g/mol | [3] |

| CAS Number | 30897-90-6 | [2][3][4] |

| Appearance | Commercially available as a clear yellow solution in THF. | [2][4][5] |

| Boiling Point (of 0.5M solution in THF) | 65 °C | [2][4][5] |

| Density (of 0.5M solution in THF) | 0.958 g/mL at 25 °C | [2][4][5] |

Predicted Spectroscopic Features

While direct measurement is uncommon, one can predict the key spectroscopic signatures for this reagent:

-

¹H NMR: The aromatic protons would show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methyl protons would appear as a singlet, likely shifted upfield compared to the precursor bromide due to the electron-donating effect of the MgBr group.

-

¹³C NMR: The carbon atom bonded to magnesium would be significantly deshielded. The other aromatic carbons would also show shifts indicative of the substitution pattern, with C-F coupling being a key diagnostic feature.

-

¹⁹F NMR: A singlet would be expected, with its chemical shift being characteristic of a fluorine atom on an aromatic ring.

-

IR Spectroscopy: The spectrum would be dominated by the solvent (THF). Characteristic C-F and aromatic C-H stretching frequencies would be present but may be difficult to discern.

Workflow for Characterization via Derivatization

The following diagram illustrates a typical workflow for confirming the formation of the Grignard reagent through a subsequent reaction.

Caption: Reaction of the Grignard reagent with a ketone.

This type of carbon-carbon bond formation is fundamental in the synthesis of new chemical entities for drug discovery. The resulting tertiary alcohol can be further modified, for instance, through dehydration to introduce a double bond, as demonstrated in the synthesis of 1-benzyl-4-(4-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine. [6]

Safety and Handling

(4-fluoro-2-methylphenyl)magnesium bromide, typically supplied as a solution in THF, is a hazardous material requiring careful handling.

-

Flammability: The THF solvent is highly flammable. [7]The reagent should be handled away from ignition sources.

-

Reactivity: It reacts violently with water and other protic sources. It is also air-sensitive. [2][4][5]All handling should be done under an inert atmosphere.

-

Corrosivity: It can cause severe skin burns and eye damage. [7]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Storage: The reagent should be stored in a cool, dry, and well-ventilated area, under an inert atmosphere, and away from incompatible substances. [3][4]Recommended storage temperature is 2-8°C. [2][4][5]

Conclusion

(4-fluoro-2-methylphenyl)magnesium bromide is a specialized and highly valuable reagent for the introduction of the 4-fluoro-2-methylphenyl group in organic synthesis. While its inherent reactivity makes direct characterization challenging, its successful formation can be reliably inferred through derivatization and subsequent spectroscopic analysis of the stable products. A thorough understanding of its synthesis, handling requirements, and reactivity patterns is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.

References

-

Chemdad Co., Ltd. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

Eqipped. (n.d.). 4-Fluoro-2-Methylphenylmagnesium Bromide 0.5M THF Solution. Retrieved from [Link]

-

LookChem. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE CAS#: 30897-90-6. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylmagnesium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Magnesium, bromo(3-fluoro-2-methylphenyl)-. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide. Retrieved from [Link]

-

Synthonix. (n.d.). 3-Fluoro-2-methylphenyl magnesium bromide, 0.5 M in THF. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide , 0.5 M solution in THF. Retrieved from [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 44. Retrieved from [Link]

Sources